2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride
Overview
Description
The compound “2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered carbon ring with one double bond. Attached to this ring is a methanamine group (a primary amine), which has been further substituted with two methyl groups (making it a tertiary amine). The compound also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene ring, the methoxyphenyl group, and the tertiary amine would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it is stored or used. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The tertiary amine might undergo reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex chemical structures, like 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one. This synthesis involves intricate chemical reactions and is characterized by X-ray single-crystal diffraction to understand its crystal structure (Shi et al., 2007).
Application in Synthesis of Steroid Compounds
- It plays a role in the synthesis of steroid compounds and related substances. For instance, its reaction with 1,3-cyclohexanedione in the presence of alkali yields crucial intermediates for synthesizing steroid analogs (Nazarov & Zavyalov, 1956).
Photochemical Studies
- The compound has been investigated in photochemical studies, particularly concerning the generation and reactivity of aryl cations from aromatic halides. This research provides insights into its behavior under specific photochemical conditions (Protti et al., 2004).
Chemical Synthesis Routes
- There are various synthesis routes involving this compound, as demonstrated in studies that explore its potential as an analgesic compound. These routes typically involve multiple chemical transformations and are crucial for understanding its chemical versatility (Bruderer & Bernauer, 1983).
Preparation of Related Substances
- It is used in the preparation of related substances, like in the quality control of antidepressants. These studies involve the synthesis and structural confirmation of various related chemical entities (Hong Haiwen, 2013).
Catalysis and Oxidation Studies
- This compound has been involved in studies concerning catalysis and selective oxidation of alkanes. This illustrates its potential application in chemical reactions that require specific catalytic properties (Sankaralingam & Palaniandavar, 2014).
Neurochemical Profile in Antidepressants
- Although it is requested to exclude information related to drug use, it is notable that this compound has been studied for its neurochemical profile in the context of antidepressants. This research is pivotal in understanding the biochemical pathways involved (Muth et al., 1986).
Synthesis of Novel Polymeric Materials
- The compound is also used in the synthesis of novel polymeric materials, such as polyphenylenevinylene with triarylamine pendant groups. This is significant in materials science for creating new polymeric substances (Kurata, Pu, & Nishide, 2007).
Metabolic Studies
- In metabolic studies, it has been used to understand the in vivo metabolism of psychoactive substances in animals. These studies are essential for pharmacokinetics and toxicology (Kanamori et al., 2002).
Novel Pharmaceutical Applications
- It is instrumental in the synthesis of novel pharmaceutical compounds with potential therapeutic applications, such as H2-blocking activity. This highlights its role in creating new medicinal compounds (Hanaee & Rashidi, 1990).
Crystal Structure Analysis
- Crystal structure analysis of derivatives involving this compound has been conducted to understand their molecular packing. This is crucial in the field of crystallography and materials science (Bolte, Degen, & Rühl, 2001).
Mechanism of Action
Target of Action
The primary targets of MV2T2JT9YX are the μ-opioid receptors (μORs) and the serotonin transporter . The compound has a low affinity for μORs, approximately 10-fold less than that of codeine and 6000-fold less than that of morphine . It also affects G protein-coupled receptors (GPCRs) and ion channels .
Mode of Action
MV2T2JT9YX interacts with its targets primarily through activation of the μORs and inhibition of monoamine reuptake . Although it has been speculated that MV2T2JT9YX acts primarily through activation of the μOR, no evidence has revealed whether MV2T2JT9YX directly activates the μOR .
Biochemical Pathways
The compound affects the pathways related to the μ-opioid receptors and the serotonin transporter . The activation of these receptors and the inhibition of monoamine reuptake can lead to changes in the downstream effects of these pathways, potentially affecting pain perception and mood regulation .
Result of Action
The molecular and cellular effects of MV2T2JT9YX’s action are primarily related to its interaction with the μ-opioid receptors and the serotonin transporter . This interaction can lead to changes in pain perception and mood regulation, potentially providing analgesic and antidepressant effects .
Action Environment
The action, efficacy, and stability of MV2T2JT9YX can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the compound’s action. Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the compound’s efficacy and stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-Methoxyphenyl)-N,N-dimethyl-1-cyclohexene-1-methanamine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with μ-opioid receptors, which are involved in pain modulation and analgesia . Additionally, this compound may inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, contributing to its overall biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes related to neurotransmitter pathways and to alter cellular metabolism by interacting with key metabolic enzymes . These interactions can lead to changes in cell signaling and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to μ-opioid receptors, leading to the activation or inhibition of downstream signaling pathways . This binding interaction can result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular metabolism. The compound’s ability to inhibit neurotransmitter reuptake further enhances its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and modulation of neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including potential neurotoxicity and alterations in normal cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through processes such as O-demethylation and N-demethylation . These metabolic reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further conjugated and excreted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is rapidly absorbed and distributed throughout the body, with a significant portion binding to plasma proteins . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and cell membrane . Post-translational modifications and targeting signals may direct the compound to these compartments, where it can interact with its target biomolecules and exert its effects .
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-9,11H,4-5,7,10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDKNHRQACZKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-32-9 | |
Record name | 1,2-Dehydro tramadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DEHYDRO TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2T2JT9YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.